molecular formula C8H6F3IO B2364529 1-Iodo-3-methoxy-5-(trifluoromethyl)benzene CAS No. 868167-60-6

1-Iodo-3-methoxy-5-(trifluoromethyl)benzene

Cat. No. B2364529
CAS RN: 868167-60-6
M. Wt: 302.035
InChI Key: CXZYUVZKTYSSFL-UHFFFAOYSA-N
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Description

1-Iodo-3-methoxy-5-(trifluoromethyl)benzene is a chemical compound with the molecular formula C8H6F3IO . It has a molecular weight of 302.03 g/mol . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of 1-Iodo-3-methoxy-5-(trifluoromethyl)benzene consists of an iodine atom (I), a methoxy group (OCH3), and a trifluoromethyl group (CF3) attached to a benzene ring . The exact spatial arrangement of these groups can be determined through techniques such as X-ray crystallography, but such information is not available in the current resources.


Physical And Chemical Properties Analysis

1-Iodo-3-methoxy-5-(trifluoromethyl)benzene has a molecular weight of 302.03 g/mol . Other physical and chemical properties such as boiling point, melting point, and solubility are not specified in the available resources.

Scientific Research Applications

Chemical Synthesis and Modification

1-Iodo-3-methoxy-5-(trifluoromethyl)benzene has been a subject of interest in various chemical syntheses and modifications. For instance, Schlosser et al. (1998) described the quantitative hydrogen/metal exchange in 1,2,4-Tris(trifluoromethyl)benzene, leading to the production of 5-iodo-1,2,4-tris(trifluoromethyl)benzene, which is closely related to 1-Iodo-3-methoxy-5-(trifluoromethyl)benzene. This compound serves as a precursor for creating 5-substituted derivatives through reactions with different electrophiles (Schlosser, Porwisiak, & Mongin, 1998).

Catalysis and Chemical Reactions

In the field of catalysis, compounds like 1-Iodo-3-methoxy-5-(trifluoromethyl)benzene are significant. Mejía and Togni (2012) explored the use of methyltrioxorhenium as a catalyst for trifluoromethylation of various aromatic compounds, demonstrating the potential of iodo-trifluoromethyl benzene derivatives in catalytic reactions (Mejía & Togni, 2012).

Pharmaceutical and Organic Chemistry

In pharmaceutical chemistry, compounds structurally similar to 1-Iodo-3-methoxy-5-(trifluoromethyl)benzene are used in synthesizing various pharmaceuticals. For example, Crich and Rumthao (2004) discussed the synthesis of carbazomycin B, where iodination of a related compound was a crucial step (Crich & Rumthao, 2004).

Cross-Coupling Reactions

Deschamps et al. (2007) reported on the preparation of 1-methoxy-2-(supermesitylphosphanylidenemethyl)-benzene ligand, indicating the role of such compounds in Suzuki and Sonogashira cross-coupling reactions. This highlights the versatility of iodo-trifluoromethyl benzene derivatives in cross-coupling chemistry (Deschamps, Goff, Ricard, & Floch, 2007).

properties

IUPAC Name

1-iodo-3-methoxy-5-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3IO/c1-13-7-3-5(8(9,10)11)2-6(12)4-7/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXZYUVZKTYSSFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(F)(F)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Iodo-3-methoxy-5-(trifluoromethyl)benzene

CAS RN

868167-60-6
Record name 1-Iodo-3-methoxy-5-(trifluoromethyl)benzene
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Synthesis routes and methods I

Procedure details

3-methoxy-5-(trifluoromethyl)aniline (100 mg, 0.52 mmol) was dissolved in CHCl3 (5.2 mL) and t-butyl nitrite (124 μL, 1.05 mmol) was added dropwise by syringe. Iodine (266 mg, 1.05 mmol) was added and then the reaction was slowly heated to 50° C. and was maintained at this temperature for an hour and thirty minutes. The reaction was then cooled to room temperature and poured into aq. NaHSO3 (50 mL). The mixture was extracted with EtOAc (50 mL) and the organic extracts were washed with aq. NaHSO3 (3×50 mL) and brine (20 mL), dried over Na2SO4, filtered, and concentrated. Purification by flash chromatography with 1% to 15% EtOAc/hexanes afforded 1-iodo-3-methoxy-5-(trifluoromethyl)benzene. Rf=0.75 (25% EtOAc/hexanes). 1H NMR (CDCl3, 500 MHz) δ 7.53 (s, 1H), 7.41 (s, 1H), 7.09 (s, 1H), 3.82 (s, 3H).
Quantity
100 mg
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reactant
Reaction Step One
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5.2 mL
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solvent
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124 μL
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266 mg
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50 mL
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reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

A solution of conc. HCl in H20 (1:1 v/v, 1.1 ml) was added to a solution of 3-methoxy-5-(trifluoromethyl)benzenamine (250 mg, 1308 μmol) in THF (2 ml). The mixture was stirred at RT for 1 hr and then cooled to 0 C. A chilled solution of sodium nitrite (208 mg, 3008 μmol) in H20 (2 ml) was added slowly. Additional H20 (0.8 ml) was added. A solution of potassium iodide (369 mg, 2223 μmol) in H20 (0.415 ml) was added dropwise. Additional H20 (0.62 ml) and THF (3.9 ml) was added and the reaction mixture was then gradually warmed to room temperature and stirred overnight. Analysis by LCMS indicated the reaction was complete. Saturated aqueous Na2CO3 was added, the volatiles were removed by rotovap, and the mixture was partitioned with DCM. The aqueous layer was extracted with DCM (2×), the organic layers were combined and washed with brine and dried over Na2SO4. Purification by Biotage was performed using 100% Hexanes to give a clear oil (208 mg, 53% yield).
Name
Quantity
0 (± 1) mol
Type
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Reaction Step One
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250 mg
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Reaction Step One
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Quantity
2 mL
Type
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Reaction Step One
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208 mg
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reactant
Reaction Step Two
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369 mg
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reactant
Reaction Step Three
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0 (± 1) mol
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reactant
Reaction Step Four
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Quantity
3.9 mL
Type
solvent
Reaction Step Five
Name
Yield
53%

Synthesis routes and methods III

Procedure details

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